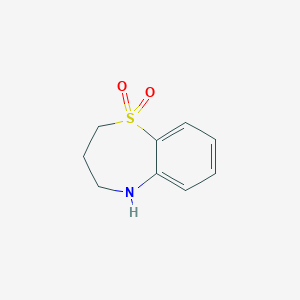

2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

Description

BenchChem offers high-quality 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1λ6,5-benzothiazepine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)7-3-6-10-8-4-1-2-5-9(8)13/h1-2,4-5,10H,3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWBVAQXGNMILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2S(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure Analysis of 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

[1][2]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione .[1][2] As a sulfone-oxidized derivative of the privileged 1,5-benzothiazepine scaffold, this molecule represents a critical pharmacophore in medicinal chemistry, distinct from its sulfide and amide analogues (e.g., Diltiazem, Thiazesim).[2] This document details the conformational dynamics, spectroscopic signatures, and validated synthetic pathways required for its integration into drug discovery programs targeting mitochondrial ion exchangers and CNS modulation.[2]

Structural Architecture & Conformational Dynamics[1][2]

The core architecture of 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione consists of a benzene ring fused to a seven-membered thiazepine ring containing a sulfone (

Ring Puckering and Geometry

The seven-membered heterocyclic ring does not adopt a planar conformation due to the steric constraints of the fused benzene ring and the bond angles of the sulfur and nitrogen atoms.[2]

-

Sulfone Geometry: The sulfur atom possesses a tetrahedral geometry.[2] The

bond angle is typically expanded ( -

Dominant Conformation: X-ray crystallographic studies of analogous benzothiazepines reveal that the tetrahydro-ring preferentially adopts a twist-chair or distorted boat conformation.[1] The sulfone group introduces rigidity compared to the sulfide precursor, increasing the energy barrier for ring inversion.[2]

Conformational Interconversion

The molecule exists in a dynamic equilibrium between two enantiomeric conformers (P and M helicity).[2] The interconversion proceeds via a ring-inversion mechanism, often detectable by Variable Temperature (VT) NMR.

Figure 1: Conformational energy landscape of the tetrahydro-1,5-benzothiazepine ring system.[1][2] The sulfone group stabilizes the ground state, raising the inversion barrier.[2]

Synthetic Pathways & Process Optimization

The synthesis of the 1,1-dione derivative requires a systematic approach: construction of the thiazepine core followed by selective oxidation.[2]

Validated Synthetic Workflow

The most robust route involves the condensation of 2-aminothiophenol with 1,3-electrophiles, followed by oxidation.[2]

Protocol A: The "Chalcone" Route (High Diversity) [2]

-

Cyclization: Reaction of 2-aminothiophenol with an

-unsaturated ketone (chalcone) yields the 2,3-dihydro-1,5-benzothiazepine.[1][2] -

Reduction: Catalytic hydrogenation (

) or hydride reduction ( -

Oxidation: Selective oxidation of the sulfide to the sulfone using Hydrogen Peroxide (

) in Acetic Acid or

Protocol B: Direct Alkylation (High Atom Economy)

Reaction of 2-aminothiophenol with 1,3-dibromopropane under basic conditions (

Figure 2: Direct synthetic pathway via cycloalkylation and oxidation. This route minimizes side reactions associated with unsaturated intermediates.[2]

Experimental Protocol: Oxidation Step

-

Reagents: 2,3,4,5-tetrahydro-1,5-benzothiazepine (1.0 eq), Glacial Acetic Acid (Solvent), 30%

(5.0 eq).[2] -

Procedure:

-

Dissolve the sulfide precursor in glacial acetic acid (10 mL/g).

-

Add

dropwise at -

Allow to warm to room temperature and stir for 4 hours.

-

Workup: Pour into ice water. Neutralize with

.[2] The sulfone typically precipitates as a white solid.[2] -

Validation: TLC (Hexane:EtOAc 7:3) should show a significant

shift (sulfones are more polar than sulfides).[1][2]

-

Spectroscopic Profiling (The "Fingerprint")[2]

Accurate characterization requires identifying specific spectral markers introduced by the sulfone group.[2]

Infrared Spectroscopy (FT-IR)

The sulfone group exhibits two highly characteristic absorption bands due to the symmetric and asymmetric stretching of the

| Functional Group | Vibration Mode | Frequency ( | Intensity |

| Sulfone ( | Asymmetric Stretch | 1290 - 1310 | Strong |

| Sulfone ( | Symmetric Stretch | 1140 - 1160 | Strong |

| Amine (NH) | Stretch | 3250 - 3350 | Medium/Broad |

| Aromatic C=C | Ring Stretch | 1580 - 1600 | Medium |

Nuclear Magnetic Resonance ( NMR)

The oxidation state of sulfur dramatically affects the chemical shift of the adjacent protons (H-2) and the aromatic proton at position 9 (H-9, peri-position).[1]

-

H-2 Protons (Deshielding): In the sulfide, H-2 protons appear near

3.0 ppm.[1][2] In the 1,1-dione , the strong electron-withdrawing nature of the sulfone shifts these protons downfield to -

H-9 Aromatic Proton: The aromatic proton spatially closest to the sulfone oxygen (position 9) often experiences an anisotropic deshielding effect, appearing as a doublet/multiplet distinct from the other aromatic signals (

7.8 - 8.0 ppm).[1] -

Coupling Constants (

): The H-2, H-3, and H-4 protons form a spin system.[1][2] The

Biological Implications & Applications[2][3][4][5][6]

The 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione scaffold serves as a versatile template in drug development.[1][2]

-

Mitochondrial

Exchanger (NCLX) Inhibition: Benzothiazepine analogues (e.g., CGP-37157) are known inhibitors of NCLX.[1][2] The 1,1-dione modification alters the polarity and hydrogen-bonding potential, often improving metabolic stability compared to the sulfide.[2] -

CNS Activity: The structural similarity to Thiazesim (an antidepressant) suggests potential activity in monoamine reuptake inhibition.[2] The sulfone group increases hydrophilicity, potentially altering Blood-Brain Barrier (BBB) penetration kinetics.[2]

References

-

Levai, A. (2000).[2] Synthesis of 1,5-benzothiazepines. Journal of Heterocyclic Chemistry, 37(2), 199-214.[2] [1][2]

-

Katritzky, A. R., et al. (2002).[2][3] 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, 11, 1816-1822.[2] (Cited for analogous conformational analysis methodologies).[2]

-

Garg, M., et al. (2014).[2] 1,5-Benzothiazepines: An overview on synthesis and biological activity. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1769-1786.[2][4]

-

PubChem Compound Summary. (2025). 2,3,4,5-Tetrahydro-1,5-benzothiazepine.[1][2][5][4][6] National Center for Biotechnology Information.[2] [1][2]

-

Lloyd, D. H., et al. (2001).[2] Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones. The Journal of Organic Chemistry, 66(9), 3242-3246.[2]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. jgtps.com [jgtps.com]

- 5. 2,3,4,5-Tetrahydro-1,5-benzothiazepine | C9H11NS | CID 93963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) of 1,5-Benzothiazepine-1,1-Dione Derivatives: A Technical Guide

This guide details the structure-activity relationship (SAR), synthesis, and pharmacological mechanism of 1,5-benzothiazepine-1,1-dione derivatives , with a specific focus on their application as Ileal Bile Acid Transporter (IBAT/ASBT) inhibitors . The most prominent example in this class is Elobixibat (A3309).

Executive Summary

The 1,5-benzothiazepine scaffold has historically been associated with L-type calcium channel blockers (e.g., diltiazem).[1] However, the oxidation of the sulfide to a sulfone (1,1-dione) , combined with specific lipophilic and polar substitutions, fundamentally shifts the pharmacology toward the inhibition of the Apical Sodium-dependent Bile Acid Transporter (ASBT) , also known as IBAT.

This guide focuses on the 1,1-dione subclass , engineered to act locally in the terminal ileum. These compounds are "non-systemic" drugs designed to inhibit bile acid reuptake, treating chronic idiopathic constipation (CIC) and cholestatic pruritus while lowering LDL cholesterol.

Chemical Scaffolding & Numbering

The core pharmacophore is the 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dioxide .

Core Structure Numbering

-

Position 1: Sulfur (oxidized to Sulfone,

) -

Position 2, 3, 4: Carbon atoms in the seven-membered ring.

-

Position 5: Nitrogen atom (typically

-substituted).[2] -

Positions 6-9: Aromatic ring carbons.

The Elobixibat Template

To understand the SAR, we analyze Elobixibat , the archetype of this class:

-

Core: 1,5-benzothiazepine-1,1-dione.[3]

-

C-3: 3,3-Dibutyl substitution.

-

N-5:

-Phenyl ring.[4] -

C-7: Methylsulfanyl (-SMe) group.

-

C-8: A complex hydrophilic side chain containing a peptide-like linkage (glycine).

Detailed Structure-Activity Relationship (SAR)

The SAR of this class is defined by a balance between lipophilic core binding and hydrophilic surface exclusion (to prevent systemic absorption).

The Sulfone Moiety (Position 1)

-

Modification: Oxidation of the sulfide (-S-) to sulfone (-SO

-). -

Effect: The 1,1-dione is critical for IBAT selectivity. While sulfide/sulfoxide analogs often retain calcium channel activity, the bulky, highly polar sulfone group alters the ring conformation (boat/twist-boat) and electrostatic profile, favoring interaction with the ASBT transporter pore over voltage-gated ion channels.

Lipophilic Bulk at Position 3

-

Optimal Substituent: 3,3-Dibutyl .

-

Mechanistic Insight: The ASBT transporter possesses a large hydrophobic pocket that normally accommodates the steroid nucleus of bile acids. The geminal dibutyl groups mimic this hydrophobic bulk, anchoring the molecule into the transporter's transmembrane domain.

-

SAR Trend:

-

Methyl/Ethyl: Reduced potency (insufficient hydrophobic filling).

-

Dibutyl: Optimal potency (IC

~0.5 nM). -

Cyclic spiro-analogs: Often tolerated but synthetically more complex.

-

Nitrogen Substitution (Position 5)[2]

-

Optimal Substituent: Phenyl .

-

Mechanistic Insight: The

-phenyl group provides

The "Non-Systemic" Anchor (Position 8)

-

Structure:

-alkylated chain terminating in a polar/ionic group (e.g., glycine or tartrate). -

Role: This is the most critical feature for the therapeutic index.

-

Potency: The chain extends out of the binding pocket, interacting with extracellular loops of the ASBT.

-

Pharmacokinetics: The high polarity (often zwitterionic or anionic at physiological pH) prevents passive diffusion across the enterocyte membrane. This restricts the drug to the gut lumen, minimizing systemic side effects.

-

-

SAR Trend:

-

Unsubstituted (OH/OMe): Active but systemically absorbed (toxicity risk).

-

Peptidic Side Chain: Retains high potency and ensures <0.1% systemic bioavailability.

-

Comparative SAR Data Summary

| Structural Feature | Modification | Effect on IBAT Inhibition (IC | Pharmacokinetic Impact |

| Pos. 1 (Sulfur) | Sulfide (-S-) | Loss of Selectivity | Increases Ca |

| Sulfone (-SO | < 1 nM (Optimal) | High IBAT Selectivity | |

| Pos. 3 (Geminal) | Dimethyl | > 100 nM (Weak) | N/A |

| Dibutyl | ~ 0.5 nM (Optimal) | High Lipophilicity (Pocket Fill) | |

| Pos. 5 (Nitrogen) | Hydrogen | > 50 nM | Unstable |

| Phenyl | < 1 nM | Rigidification / | |

| Pos. 8 (Side Chain) | Methoxy (-OMe) | < 10 nM | High Systemic Absorption (Risk) |

| Glycine-Linker | ~ 0.5 nM | Negligible Absorption (Gut Restricted) |

Mechanism of Action

The 1,5-benzothiazepine-1,1-diones act as reversible, competitive inhibitors of the ASBT/IBAT transporter located on the luminal surface of terminal ileal enterocytes.

Pathway Logic

-

Blockade: The drug binds to the ASBT, preventing the reuptake of bile acids (BAs) from the small intestine.

-

Luminal Effect (Constipation Relief): Unabsorbed BAs pass into the colon. BAs are osmotic agents (drawing water) and secretagogues (stimulating motility), softening stool and accelerating transit.

-

Metabolic Effect (Cholesterol Lowering): The loss of BAs in feces breaks the enterohepatic circulation. The liver upregulates CYP7A1 to synthesize new BAs from cholesterol, thereby upregulating LDL receptors and lowering serum LDL.

Caption: Mechanism of Action for IBAT inhibition by 1,5-benzothiazepine-1,1-diones.

Experimental Protocols

Synthesis of the Core Scaffold (Sulfone)

This protocol describes the synthesis of the key intermediate: 3,3-dibutyl-5-phenyl-7-methylthio-2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dioxide .

Reagents:

-

2-Amino-4-(methylthio)benzenethiol

-

2,2-Dibutyl-3-bromopropanoic acid

-

Iodobenzene / Copper powder (Ullmann coupling)

-

Hydrogen Peroxide / Sodium Tungstate (Oxidation)

Step-by-Step Protocol:

-

Cyclization: Dissolve 2-amino-4-(methylthio)benzenethiol (10 mmol) and 2,2-dibutyl-3-bromopropanoic acid (10 mmol) in dry toluene (50 mL). Reflux for 16 hours with a Dean-Stark trap to remove water.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). Formation of the lactam intermediate.

-

-

Reduction: Treat the lactam with LiAlH

(2 equiv) in THF at 0°C, then reflux for 4 hours to yield the 2,3,4,5-tetrahydro-1,5-benzothiazepine. -

N-Arylation: Combine the benzothiazepine (5 mmol), iodobenzene (6 mmol), K

CO-

Causality: The

-phenyl group is essential for potency; Copper mediates the C-N bond formation.

-

-

Oxidation: Dissolve the

-phenyl product in MeOH/CH-

Validation: Mass spectrometry must show M+32 (sulfone) and absence of M+16 (sulfoxide).

-

Caption: Synthetic route for the 1,5-benzothiazepine-1,1-dione core.

Biological Validation: IBAT Inhibition Assay

Objective: Determine IC

Protocol:

-

Cell Line: CHO cells stably transfected with human SLC10A2 (ASBT).

-

Seeding: Seed cells in 96-well plates (50,000 cells/well); culture for 24h.

-

Incubation: Wash cells with HBSS (Hank's Balanced Salt Solution). Add test compounds (0.1 nM to 10 µM) in HBSS containing 10 µM [

H]-Taurocholate. -

Uptake: Incubate at 37°C for 15 minutes.

-

Control: Perform parallel assay at 4°C (inhibits active transport) to determine non-specific binding.

-

-

Termination: Aspirate buffer, wash with ice-cold PBS (3x).

-

Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

.-

Self-Validation: Elobixibat standard should yield IC

-

References

-

Gillberg, P. G., et al. (2010). "The IBAT inhibitor A3309 - A potential treatment for constipation." Gastroenterology.

- Starke, I., et al. (2002). "1,5-Benzothiazepine derivatives and their use as bile acid absorption inhibitors." World Intellectual Property Organization, WO 02/50051.

-

Chey, W. D., et al. (2011). "Safety and efficacy of the ileal bile acid transporter inhibitor A3309 in patients with chronic constipation." Am J Gastroenterol.

-

Albireo AB. (2013). "Crystal modifications of elobixibat." US Patent 20130225511.[5]

-

Wong, B. S., et al. (2015). "Elobixibat for the treatment of chronic constipation."[5][6] Expert Opin Investig Drugs.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents [mdpi.com]

- 4. Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elobixibat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Potential of Tetrahydro-1,5-Benzothiazepine Sulfones

Authored For: Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Introduction

The 1,5-benzothiazepine nucleus is a cornerstone "privileged structure" in medicinal chemistry, renowned for its presence in clinically significant drugs with diverse therapeutic actions.[1][2][3] Prominent examples include Diltiazem, a calcium channel blocker for cardiovascular diseases, and Quetiapine, an atypical antipsychotic for central nervous system (CNS) disorders.[4][5] This guide focuses on a specific, chemically refined subset of this family: tetrahydro-1,5-benzothiazepine sulfones .

The saturation of the thiazepine ring to its tetrahydro form, combined with the oxidation of the sulfide group to a sulfone (-SO₂-), introduces critical modifications to the scaffold's physicochemical properties. These changes alter stereochemistry, polarity, metabolic stability, and hydrogen-bonding capabilities, thereby unlocking new pharmacological potential and refining existing activities. The sulfone moiety itself is known to possess potent biological antioxidant properties, adding another layer of mechanistic possibility to these derivatives.[6] This document provides an in-depth exploration of the synthesis, key pharmacological activities, mechanistic underpinnings, and future outlook for this promising class of compounds.

Section 2: Synthetic Pathways and Chemical Considerations

The construction of the tetrahydro-1,5-benzothiazepine sulfone scaffold is typically a two-stage process: formation of the core heterocyclic system followed by oxidation. The choice of synthetic route is critical as it dictates the potential for substituent diversity and stereochemical control.

Core Synthesis Workflow

The most prevalent and versatile method involves the cyclocondensation of a 2-aminothiophenol with an α,β-unsaturated carbonyl compound (e.g., a chalcone), which proceeds via a domino Michael addition and subsequent intramolecular cyclization.[7][8] This is followed by a controlled oxidation of the sulfide to the target sulfone.

Caption: General synthetic workflow for tetrahydro-1,5-benzothiazepine sulfones.

Experimental Protocol 1: Synthesis of the 2,3,4,5-Tetrahydro-1,5-Benzothiazepine Core

This protocol describes a green chemistry approach utilizing polyethylene glycol (PEG-400) as a recyclable medium, which has been shown to produce high yields efficiently.[9]

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted chalcone (1 mmol) and o-aminothiophenol (1.1 mmol) in 10 mL of PEG-400.

-

Catalyst Addition: Add a catalytic amount of bleaching earth clay (50 mg).

-

Reaction: Stir the mixture at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

-

Work-up: Cool the reaction mixture to room temperature. Add 20 mL of cold water and stir for 15 minutes. The product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove PEG-400, and dry under vacuum.

-

Purification: Recrystallize the crude product from ethanol to yield the pure 2,3,4,5-tetrahydro-1,5-benzothiazepine derivative.

Experimental Protocol 2: Oxidation to the Sulfone Derivative

This step is critical for installing the sulfone moiety. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent.

-

Dissolution: Dissolve the synthesized tetrahydro-1,5-benzothiazepine (1 mmol) in dichloromethane (DCM, 20 mL) in a flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Oxidation: Add m-CPBA (2.2 mmol, ~77% purity) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The use of a slight excess ensures complete oxidation to the sulfone.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess m-CPBA.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to obtain the final sulfone product.

Section 3: Key Pharmacological Activities and Therapeutic Targets

The tetrahydro-1,5-benzothiazepine sulfone scaffold has demonstrated significant potential across multiple therapeutic areas, most notably in cardiovascular medicine and oncology.

Cardiovascular Applications

The parent 1,5-benzothiazepine class is famous for its calcium channel blocking activity. The sulfone derivatives continue this legacy and explore additional mechanisms.

-

Antiarrhythmic and Antihypertensive Activity: A key example is the compound GW-577 (7-bromo-3(S)-butyl-3-ethyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dioxide), which has undergone Phase II clinical trials for its antiarrhythmic and antihypertensive properties, acting as a calcium channel antagonist.[9] The sulfone group in this molecule is critical for its activity profile.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Certain derivatives have shown potent ACE inhibitory activity. The introduction of a tetrazole moiety alongside the benzothiazepine core has produced compounds with significant antihypertensive potential.[10]

| Compound Class | Target | Observed Activity (IC₅₀) | Reference |

| Tetrazole-1,5-benzothiazepines | ACE | 7.0 - 9.0 µM | [10] |

| GW-577 (Sulfone) | L-type Ca²⁺ Channels | Potent Antagonist (Clinical Trials) | [9] |

Anticancer Potential

Recent studies have highlighted the potent cytotoxic effects of 1,5-benzothiazepine derivatives against various cancer cell lines. The incorporation of a sulfone moiety can enhance this activity.

-

Cytotoxicity: Derivatives have shown promising activity against liver (Hep G-2) and prostate (DU-145) cancer cell lines. The structure-activity relationship suggests that halogen-substituted phenyl groups on the benzothiazepine nucleus are crucial for potent anticancer effects.[9]

| Compound ID | Substitution | Cell Line | Cytotoxicity (IC₅₀) | Reference |

| Derivative 2c | 4-Cl Phenyl | Hep G-2 (Liver) | 3.29 ± 0.15 µM | [9] |

| Derivative 2j | 4-Br Phenyl | Hep G-2 (Liver) | 4.77 ± 0.21 µM | [9] |

| Derivative 2j | 4-Br Phenyl | DU-145 (Prostate) | 15.42 ± 0.16 µM | [9] |

| Methotrexate | (Standard Drug) | Hep G-2 (Liver) | 4.68 ± 0.17 µM | [9] |

Other Reported Activities

The broader 1,5-benzothiazepine class has been investigated for a wide array of biological activities, suggesting avenues for future exploration of the sulfone derivatives:

-

Central Nervous System (CNS) Activity: Including antidepressant and antipsychotic effects.[1][4]

-

Antimicrobial and Anti-HIV Activity: Demonstrating potential in treating infectious diseases.[4][5]

Section 4: Mechanistic Insights and Structure-Activity Relationships (SAR)

The pharmacological profile of these compounds is dictated by the interplay of the core scaffold and its substituents.

The Role of the Sulfone Moiety

The oxidation of sulfide to sulfone has profound electronic and structural consequences:

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group act as strong hydrogen bond acceptors, potentially enabling new or stronger interactions with biological targets compared to the sulfide precursor.

-

Polarity and Solubility: The sulfone group significantly increases the polarity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic profile.

-

Metabolic Stability: The sulfone is generally resistant to further oxidation, making it a metabolically stable functional group.

-

Antioxidant Properties: As a general class, sulfones are powerful biological antioxidants, a property that could contribute to cellular protection or other secondary mechanisms of action.[6]

Structure-Activity Relationship (SAR) Analysis

Caption: Key structure-activity relationships for the tetrahydro-1,5-benzothiazepine sulfone scaffold.

Key SAR insights from published studies include:

-

For Anticancer Activity: The presence of electron-withdrawing halogen groups (e.g., -Cl, -Br) at the para-position of a phenyl ring substituent is strongly correlated with increased cytotoxic potency.[9]

-

For ACE Inhibition: Methoxy (-OMe) and chloro (-Cl) substituents on the phenyl ring were found to confer the strongest ACE inhibitory activity in tetrazole-containing analogues.[10]

Section 5: Standardized Protocols for Pharmacological Evaluation

To ensure reproducibility and validity, standardized assays are essential for evaluating the biological activity of novel synthesized compounds.

Experimental Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, Hep G-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[11]

Section 6: Conclusion and Future Directions

The tetrahydro-1,5-benzothiazepine sulfone scaffold represents a highly versatile and pharmacologically potent platform for drug discovery. The established synthetic routes are robust, allowing for extensive derivatization to probe structure-activity relationships. Current research strongly supports its potential in developing novel therapeutics for cardiovascular diseases and oncology .

Future research should focus on:

-

Mechanistic Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds, particularly for their anticancer effects.

-

Pharmacokinetic Optimization: Systematic modification of the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy.

-

Expansion of Therapeutic Areas: Exploring the potential of these sulfones in other domains where the 1,5-benzothiazepine nucleus has shown promise, such as neurodegenerative disorders and infectious diseases.

The compelling preclinical data and the advancement of at least one derivative into clinical trials underscore the significant therapeutic promise held by this unique chemical class.

References

-

Journal of Global Trends in Pharmaceutical Sciences. (n.d.). 1, 5-BENZOTHIAZEPINES. Retrieved from [Link]

- Bergel, M. (1981). Mechanism of Action of Sulfones. International Journal of Leprosy and Other Mycobacterial Diseases, 49(2), 236-237.

-

Laghmich, A. A., et al. (2001). Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1][2]benzo[f]thiazepines. Il Farmaco, 56(5-7), 469-473.

- Kumar, A., et al. (2021). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 26(11), 3369.

- D'hooghe, M., & Van Brabandt, W. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. Chemistry – An Asian Journal, 18(4), e202201128.

- Waghmare, P. R., & Talele, S. G. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica.

- Aghapour, G., & Mohammadi, M. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters, 6(4), 248-261.

-

Journal of Chemistry Letters. (2024). Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. Retrieved from [Link]

- Cerea, M., et al. (2005). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Organic & Biomolecular Chemistry, 3(1), 63-65.

- Ameta, K. L., et al. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters.

-

IntechOpen. (2024). Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. Retrieved from [Link]

- Danso, B., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 867-904.

-

Journal of Chemistry Letters. (n.d.). Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE inhibitors. Retrieved from [Link]

-

Thieme. (2024). Design and Synthesis of Tetrahydrobenzo[2][9]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Retrieved from [Link]

Sources

- 1. jgtps.com [jgtps.com]

- 2. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. ila.ilsl.br [ila.ilsl.br]

- 7. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchemlett.com [jchemlett.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Thermodynamic Characterization of 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

Technical Guide & Characterization Framework

Executive Summary

This technical guide outlines the thermodynamic profile, solubility behavior, and characterization protocols for 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione . As a sulfone-derivative of the 1,5-benzothiazepine scaffold—a core structure in calcium channel blockers (e.g., Diltiazem) and ACE inhibitors—the 1,1-dione moiety introduces significant polarity and hydrogen-bond acceptor capabilities that distinctively alter its solid-state properties compared to its sulfide precursors.

This document serves as a roadmap for researchers to determine, model, and utilize the thermodynamic parameters of this compound for pre-formulation and process design.

Part 1: Molecular Identity & Structural Thermodynamics

Structural Architecture

The transition from the parent 1,5-benzothiazepine (sulfide) to the 1,1-dione (sulfone) represents a critical thermodynamic shift.

-

Core Scaffold: A bicyclic system comprising a benzene ring fused to a seven-membered thiazepine ring.

-

Functional Modification: The oxidation of the sulfur atom at position 1 to a sulfone (

) group. -

Thermodynamic Impact:

-

Dipole Moment: The sulfone group significantly increases the molecular dipole moment compared to the sulfide, enhancing intermolecular electrostatic interactions.

-

Crystal Lattice Energy: The

moiety acts as a strong hydrogen bond acceptor, typically raising the enthalpy of fusion (

-

Physicochemical Baseline

Note: Exact values depend on specific polymorphs and purity. The ranges below represent typical values for this structural class.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | ~197.25 g/mol | Dose calculation |

| H-Bond Donors | 1 (Amine -NH-) | Crystal packing stability |

| H-Bond Acceptors | 2 (Sulfone -SO2-) | Solubility in polar solvents |

| LogP (Predicted) | ~1.2 - 1.8 | Lipophilicity/Bioavailability |

Part 2: Solid-Liquid Equilibrium (Solubility Profiling)

Understanding the solubility of 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione is prerequisite for recrystallization and formulation. The sulfone group imparts a "dual nature"—soluble in polar aprotic solvents but maintaining affinity for certain organic solvents.

Solvent Selection Strategy

Researchers should profile the compound across solvents with varying polarity indices and hydrogen bonding capabilities.

-

Class I (High Solubility): Polar Aprotic Solvents (DMF, DMSO). The sulfone group interacts favorably via dipole-dipole forces.

-

Class II (Moderate Solubility): Short-chain Alcohols (Methanol, Ethanol). The amine proton can donate to the solvent oxygen, while the sulfone oxygens accept protons.

-

Class III (Low Solubility): Non-polar Hydrocarbons (Hexane, Cyclohexane). The polarity of the 1,1-dione makes solvation in non-polar media thermodynamically unfavorable (

).

Thermodynamic Workflow Visualization

The following diagram illustrates the logical flow for determining and modeling solubility.

Figure 1: Standardized workflow for solubility determination and thermodynamic modeling.

Part 3: Thermodynamic Modeling & Data Analysis

To translate raw solubility data into actionable thermodynamic parameters, two primary models are recommended.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature, particularly for sulfone derivatives where heat capacity (

- : Mole fraction solubility.

- : Absolute temperature (K).

-

: Empirical parameters derived from regression analysis.

-

Interpretation: If

is positive, it suggests a strong temperature dependence of the enthalpy of solution.

-

van't Hoff Analysis (Thermodynamic Functions)

This analysis extracts the fundamental energy changes during the dissolution process.

-

Enthalpy of Solution (

):-

Expectation: Dissolution is typically endothermic (

), meaning solubility increases with temperature.

-

-

Gibbs Energy of Solution (

):-

Expectation: For soluble systems,

decreases as

-

-

Entropy of Solution (

): Reflects the disorder increase when the ordered crystal lattice breaks down and mixes with the solvent.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Purpose: To generate the raw mole fraction data (

Reagents:

-

2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione (Purity > 99% by HPLC).

-

Analytical grade solvents (dried over molecular sieves).

Step-by-Step Methodology:

-

Preparation: Add excess solid compound to 10 mL of solvent in a jacketed equilibrium vessel.

-

Equilibration: Stir at 400 rpm. Maintain temperature within

K using a circulating water bath. -

Duration: Allow 24 hours for equilibration. (Validation: Measure concentration at 24h and 48h; if deviation < 2%, equilibrium is reached).

-

Sampling: Stop stirring and allow settling for 30 mins. Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Methanol/Water mobile phase) or gravimetrically (evaporate solvent and weigh residue).

-

Calculation:

Where

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To measure the Enthalpy of Fusion (

Methodology:

-

Weigh 3–5 mg of sample into an aluminum pan; crimp the lid.

-

Purge with Nitrogen (50 mL/min).

-

Heat from 30°C to 250°C at a rate of 5°C/min or 10°C/min.

-

Analysis: The onset temperature of the endothermic peak is

. The area under the peak represents

Part 5: Synthesis & Purity Assurance

Thermodynamic data is meaningless without high-purity starting material. The 1,1-dione is typically accessed via oxidation of the parent thiazepine.

Synthesis Pathway Logic

The synthesis generally involves the condensation of 2-aminothiophenol with

Figure 2: Synthetic route to the 1,1-dione target via oxidation of the sulfide intermediate.

Critical Control Point: The oxidation step must be monitored to ensure complete conversion of the sulfide (

References

-

Garg, V., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3768. Link

-

Chaudhri, V. K., et al. (2022).[1][2] 1, 5-Benzothiazepine: As Potential Biologically Active Agent.[1][3][4] Der Pharma Chemica, 14(10), 19-33.[1] Link

- Acree, W. E., & Abraham, M. H. (2001). Solubility Predictions for Crystalline Nonelectrolyte Solutes Dissolved in Organic Solvents. Journal of Solution Chemistry. (Foundational text for solubility modeling protocols).

- Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

-

BLD Pharm. (n.d.).[5] Product Data: 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione (CAS 1545047-60-6).[5] Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jgtps.com [jgtps.com]

- 5. 1545047-60-6|2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione|BLD Pharm [bldpharm.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Development of Benzothiazepine S,S-Dioxide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazepine nucleus, a seven-membered heterocyclic ring system fused to a benzene ring, represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of an S,S-dioxide moiety significantly modulates the electronic and conformational properties of the benzothiazepine scaffold, leading to a diverse array of biological activities. This guide provides a comprehensive overview of the historical evolution, synthetic methodologies, and therapeutic applications of benzothiazepine S,S-dioxide compounds, offering insights for the rational design of novel therapeutic agents.

Introduction: The Benzothiazepine Scaffold and the Significance of the S,S-Dioxide Moiety

Heterocyclic compounds containing nitrogen and sulfur atoms are fundamental building blocks in the design of bioactive molecules.[1][3] Among these, benzothiazepines, which feature a benzene ring fused to a thiazepine ring, have garnered significant attention for their therapeutic potential.[1][3] The classification of benzothiazepines, such as 1,2-, 1,4-, and 1,5-benzothiazepines, is determined by the positions of the sulfur and nitrogen atoms within the seven-membered ring.[1][3]

The oxidation of the sulfur atom to an S,S-dioxide introduces a sulfonyl group, which profoundly influences the molecule's properties. This modification enhances the compound's polarity, hydrogen bonding capacity, and metabolic stability. Furthermore, the tetrahedral geometry of the sulfonyl group imposes distinct conformational constraints on the flexible seven-membered ring, thereby influencing its interaction with biological targets.

Historical Perspective: From Serendipity to Rational Design

The journey of benzothiazepine-related compounds began serendipitously with the discovery of the first benzodiazepine, chlordiazepoxide (Librium), in 1955 by Leo Sternbach at Hoffmann-La Roche.[4] This discovery, which stemmed from the chemical transformation of a quinazoline derivative, opened the floodgates for the exploration of seven-membered heterocyclic compounds in medicinal chemistry.[5] The subsequent introduction of diazepam (Valium) in 1963 solidified the therapeutic importance of this class of compounds, primarily for their anxiolytic, sedative, and anticonvulsant properties.[4]

While benzodiazepines act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, the development of benzothiazepines took a different trajectory, with a significant focus on cardiovascular applications.[4][6][7][8] Diltiazem, a 1,5-benzothiazepine, emerged as a prominent calcium channel blocker for the treatment of hypertension and angina.[1]

The exploration of benzothiazepine S,S-dioxides represents a more recent chapter in this history. Researchers began to systematically investigate the impact of the sulfonyl group on the pharmacological profile of the benzothiazepine scaffold, leading to the discovery of compounds with a wide range of biological activities beyond cardiovascular effects.

Synthetic Strategies: Constructing the Benzothiazepine S,S-Dioxide Core

The synthesis of the benzothiazepine S,S-dioxide core can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the specific isomer being targeted.

Cyclization of Pre-oxidized Precursors

A common and direct approach involves the cyclization of a precursor that already contains the sulfonyl group. This strategy often begins with the synthesis of a sulfonamide derivative which is then subjected to an intramolecular cyclization reaction.

Example Protocol: Synthesis of a 1,2-Benzothiazine 1,1-Dioxide Derivative

This protocol is a generalized representation and may require optimization for specific substrates.

-

Sulfonamide Formation: React an appropriately substituted 2-aminobenzenesulfonyl chloride with a suitable coupling partner containing a reactive functional group (e.g., a β-diketone or β-ketoester) in the presence of a base such as pyridine or triethylamine.

-

Cyclization: The resulting intermediate is then cyclized, often under acidic or basic conditions, to form the six-membered 1,2-benzothiazine 1,1-dioxide ring. This can sometimes be achieved in a one-pot reaction.[9]

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

The causality behind this experimental choice lies in the ready availability of various substituted 2-aminobenzenesulfonyl chlorides and the diverse range of coupling partners that can be employed, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Post-Cyclization Oxidation

An alternative strategy involves the initial synthesis of the benzothiazepine ring system, followed by oxidation of the sulfide to the corresponding S,S-dioxide.

Example Protocol: Oxidation of a 4H-1,4-Benzothiazine to its 1,1-Dioxide

-

Synthesis of the Benzothiazine Core: Condense a 2-aminothiophenol derivative with a β-diketone or β-ketoester, followed by oxidative cyclization, often using dimethyl sulfoxide (DMSO) as both the solvent and oxidant.[9]

-

Oxidation: The synthesized 4H-1,4-benzothiazine is dissolved in a suitable solvent, such as glacial acetic acid. A strong oxidizing agent, typically 30% hydrogen peroxide, is added portion-wise while monitoring the reaction temperature.[9]

-

Work-up and Purification: After the reaction is complete, the mixture is poured into water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

This approach is advantageous when the starting materials for the pre-oxidation strategy are not readily accessible or when the sulfonyl group might interfere with the initial cyclization reaction.

Advanced Synthetic Methodologies

Modern organic synthesis has introduced more sophisticated methods for constructing the benzothiazepine S,S-dioxide scaffold. These include:

-

Palladium-Catalyzed Reactions: Reductive Heck cyclization has been employed for the synthesis of dibenzothiazepine dioxides.[10] This method involves the intramolecular cyclization of a sulfonamide-tethered aryl halide.

-

Multi-component Reactions: One-pot, multi-component reactions offer an efficient route to polysubstituted benzothiazepine derivatives, often under greener reaction conditions such as ultrasonication.[9]

These advanced methods provide greater control over stereochemistry and allow for the rapid assembly of complex molecular architectures.

A Spectrum of Biological Activities: Therapeutic Potential of Benzothiazepine S,S-Dioxides

The incorporation of the S,S-dioxide moiety has unlocked a diverse range of pharmacological activities for the benzothiazepine scaffold, extending far beyond the traditional applications of their unoxidized counterparts.[11]

Anti-inflammatory and Analgesic Properties

A significant area of investigation for 1,2-benzothiazine 1,1-dioxide derivatives has been their anti-inflammatory and analgesic effects.[11] These compounds have demonstrated efficacy in various in vivo and in vitro models of inflammation.[11]

Mechanism of Action: While some derivatives exhibit the classical mechanism of cyclooxygenase (COX) inhibition, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), others operate through more complex pathways.[11] These include the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and pro-inflammatory kinases and cytokines.[11]

The well-known oxicam class of NSAIDs, such as piroxicam and meloxicam, are structurally related to 1,2-benzothiazine 1,1-dioxides.[10][11]

Anticancer Activity

Several benzothiazepine S,S-dioxide derivatives have shown promising anticancer activity against various cancer cell lines.[12] For instance, novel benzothiadiazine derivatives have demonstrated enhanced cytotoxic effects against prostate and triple-negative breast cancer cells.[12] Their mechanism of action can involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Antiviral and Antimicrobial Properties

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold has been a foundation for the development of agents with antiviral activity against viruses such as HCMV, HCV, and HIV.[12] Additionally, various benzothiazepine derivatives have been evaluated for their antibacterial and antifungal properties.[13]

Central Nervous System (CNS) Applications

While the parent benzothiazepine scaffold is known for its CNS activity, the S,S-dioxide derivatives have also been explored for their neuropharmacological effects.[12] Some derivatives act as positive modulators of AMPA and kainate receptors, suggesting potential applications in treating neurological disorders.[12]

Other Therapeutic Areas

The versatility of the benzothiazepine S,S-dioxide scaffold is further highlighted by its exploration in other therapeutic areas, including:

The diverse biological activities of benzothiazepine S,S-dioxides are summarized in the table below:

| Biological Activity | Key Molecular Scaffolds | Examples of Mechanisms/Targets |

| Anti-inflammatory | 1,2-Benzothiazine 1,1-dioxides | COX inhibition, mPGES-1 inhibition, 11β-HSD1 inhibition |

| Anticancer | 1,2,4-Benzothiadiazine 1,1-dioxides | Cytotoxicity against various cancer cell lines |

| Antiviral | 1,2,4-Benzothiadiazine 1,1-dioxides | Activity against HCMV, HCV, HIV |

| CNS Modulation | 1,2,4-Benzothiadiazine 1,1-dioxides | Positive modulation of AMPA and kainate receptors |

| Antidiabetic | 1,2-Benzothiazine 1,1-dioxides | Aldose reductase inhibition |

Structure-Activity Relationships (SAR) and Future Directions

The extensive research into benzothiazepine S,S-dioxides has generated a wealth of SAR data. The nature and position of substituents on both the benzene and thiazepine rings play a crucial role in determining the potency and selectivity of these compounds for their respective biological targets.

Future research in this field will likely focus on:

-

Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors for specific targets.

-

Exploration of Novel Scaffolds: Synthesizing and evaluating new benzothiazepine S,S-dioxide isomers and related heterocyclic systems to expand the chemical space and discover novel biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects to guide further drug development efforts.

-

Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development to bring new therapies to patients.

Conclusion

The history and development of benzothiazepine S,S-dioxide compounds exemplify the evolution of medicinal chemistry from serendipitous discoveries to rational drug design. The introduction of the S,S-dioxide moiety has transformed the benzothiazepine scaffold into a versatile platform for the development of therapeutic agents with a broad spectrum of activities. The continued exploration of this privileged structure holds significant promise for addressing unmet medical needs across various disease areas.

Visualizations

Signaling Pathway: Simplified Overview of Anti-inflammatory Mechanisms

Caption: Anti-inflammatory mechanisms of benzothiazepine S,S-dioxides.

Experimental Workflow: General Synthesis of Benzothiazepine S,S-Dioxides

Caption: General synthetic workflows for benzothiazepine S,S-dioxides.

References

- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI.

- Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.

- Synthesis of Dibenzothiazepine Dioxides by Reductive Heck Cyclization. Synfacts.

- The synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides from 1,2-thiazine 1-oxides. ResearchGate.

- Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC.

- Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. Royal Society of Chemistry.

- The synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides from 1,2-thiazine 1-oxides. ResearchGate.

- Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. ResearchGate.

- NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech.

-

Benzodiazepine. Wikipedia. Available at: [Link]

- Representative benzothiazepine derivatives either in clinical use or currently undergoing clinical trials. ResearchGate.

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI. Available at: [Link]

-

Mechanism of Action. Benzodiazepine Information Coalition. Available at: [Link]

-

Benzodiazepines – How Do They Work?. Lippincott NursingCenter. Available at: [Link]

-

Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Bentham Science. Available at: [Link]

-

A Review: Synthesis and Pharmacological Profile of[3][11]-Benzothiazepine. ResearchGate. Available at:

- A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. ResearchGate.

-

The history of benzodiazepines. PubMed. Available at: [Link]

-

Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega. Available at: [Link]

-

Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. PMC. Available at: [Link]

- (PDF) BENZODIAZEPINES: A BRIEF HISTORY AND DEVELOPMENT. ResearchGate.

-

Mechanism of action of the benzodiazepines: behavioral aspect. PubMed. Available at: [Link]

-

The Synthesis of 4,1-Benzothiazepines and 5,1-Benzothiazocines. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. cibtech.org [cibtech.org]

- 3. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benzoinfo.com [benzoinfo.com]

- 7. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 8. Mechanism of action of the benzodiazepines: behavioral aspect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. mdpi.com [mdpi.com]

- 12. chemistryjournal.net [chemistryjournal.net]

- 13. chemrevlett.com [chemrevlett.com]

Technical Monograph: Physicochemical Profiling and Molecular Architecture of Benzothiazepine-1,1-diones

[1]

Executive Summary

The benzothiazepine-1,1-diones represent a critical subclass of fused heterocyclic scaffolds, distinct from their sulfide precursors (e.g., diltiazem-type 1,5-benzothiazepines) by the complete oxidation of the sulfur atom to a sulfone (

This guide provides a rigorous technical analysis of their molecular weight (MW) distributions, lipophilicity profiles, and the specific physicochemical impact of the sulfone group. It includes validated protocols for synthesis and solubility profiling, designed to support lead optimization in drug discovery.

Structural Architecture & Molecular Weight Analysis[1]

The physicochemical identity of benzothiazepine-1,1-diones is defined by the core bicyclic or tricyclic scaffold and the profound electronic influence of the sulfone group.

The Core vs. The Clinical Candidate

Unlike fragment-based drug discovery where MW is minimized, effective benzothiazepine-1,1-dione ASBT inhibitors often occupy the upper limits of "drug-likeness" (Lipinski’s Rule of 5) due to the necessity of bulky side chains for transporter selectivity.[1]

| Feature | Core Scaffold (1,5-benzothiazepine-1,1-dione) | Clinical Candidate (e.g., Elobixibat) |

| Molecular Weight | 211 – 250 g/mol | ~695 – 750 g/mol |

| Sulfur State | Sulfone ( | Sulfone ( |

| Key Substituents | H, simple alkyls | Peptidomimetic chains, bulky aryls |

| H-Bond Acceptors | 2 (Sulfone oxygens) | >7 (Sulfone + Amides + Ethers) |

| Primary Utility | Synthetic Intermediate | ASBT Inhibition (Ileal Bile Acid Transporter) |

The "1,1-Dione" Effect

The oxidation of the sulfide (

-

Dipole Moment: The sulfone group introduces a strong dipole, significantly increasing the Polar Surface Area (PSA) compared to the sulfide.

-

H-Bonding: The two sulfone oxygens act as weak-to-moderate hydrogen bond acceptors, critical for interacting with the hydrophilic pockets of the ASBT protein.[1]

-

Metabolic Stability: Unlike the sulfide, which is prone to oxidative metabolism (S-oxidation) in the liver, the 1,1-dione is already fully oxidized, often resulting in an improved half-life (

).[1]

Physicochemical Properties & Profiling

Lipophilicity (LogP/LogD)

Despite the polarity of the sulfone group, these molecules can be highly lipophilic.[1]

-

Elobixibat Example: Calculated XLogP is approximately 7.58 .[1][2] This high lipophilicity drives membrane permeability but necessitates the sulfone and side-chain polar groups to maintain aqueous solubility and transporter recognition.

-

Solubility Profile: Generally sparingly soluble in aqueous buffers at neutral pH but highly soluble in organic solvents (MeOH, DMSO).[1]

Visualization: Physicochemical Impact Workflow

The following diagram illustrates how the structural modification (oxidation) dictates the physicochemical phenotype and subsequent biological application.

Figure 1: Transformation workflow showing the impact of sulfone generation on physicochemical properties and target engagement.

Experimental Protocols

To ensure data integrity, the following protocols utilize internal standards and thermodynamic equilibrium, superior to kinetic measurements for these lipophilic compounds.

Synthesis: Oxidation of 1,5-Benzothiazepines

Objective: Selective oxidation of the sulfide to the sulfone without over-oxidizing sensitive side chains.

Reagents:

-

Oxidant: m-Chloroperbenzoic acid (mCPBA) (2.2 – 2.5 equivalents).[1]

-

Solvent: Dichloromethane (DCM).[1]

Protocol:

-

Dissolution: Dissolve 1.0 eq of the benzothiazepine sulfide in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

). -

Cooling: Cool the solution to 0°C using an ice bath. Causality: Controls the exotherm and prevents side reactions with other functional groups.

-

Addition: Add mCPBA (2.2 eq) portion-wise over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC or LC-MS (Look for M+32 mass shift).[1]

-

Workup: Quench with saturated aqueous

and -

Purification: Dry over

, concentrate, and purify via silica gel chromatography.

Thermodynamic Solubility Assay (Shake-Flask)

Objective: Determine equilibrium solubility, critical for high-MW compounds like Elobixibat which may form amorphous precipitates in kinetic assays.

Protocol:

-

Preparation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 1.2, 6.8, and 7.4) in glass vials.

-

Equilibration: Shake at 37°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (0.45 µm). Note: Check for adsorption to the filter.

-

Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

-

Validation: Final pH must be measured to ensure the buffer capacity was not exceeded.

Therapeutic Implications: ASBT Inhibition[1][7][8]

The transition of benzothiazepines from calcium channel blockers (CCBs) to ASBT inhibitors is a classic example of scaffold repurposing driven by side-chain modification.[1]

Mechanism of Action

The 1,1-dione derivatives inhibit the recycling of bile acids in the ileum. By blocking ASBT, they increase the concentration of bile acids entering the colon, which has two effects:

-

Fluid Secretion: Stimulates colonic motility (treatment for constipation).[1]

-

Cholesterol Lowering: Forces the liver to consume cholesterol to synthesize new bile acids.

Pathway Visualization

Figure 2: Mechanism of Action for ASBT inhibitors like Elobixibat.[1]

References

-

Albireo AB. (2013).[1][2] Elobixibat (A3309) - IUPHAR/BPS Guide to Pharmacology. Guide to Pharmacology. [Link]

-

Tremont, S. J., et al. (2005).[1] Discovery of Benzothiazepines as Potent, Selective Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9939892, Elobixibat. PubChem.[1][6][7] [Link]

-

Lewis, M. C., et al. (2001).[1] Ileal bile acid transporter inhibitors: a new class of lipid-lowering agents. Current Opinion in Lipidology. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. elobixibat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. jgtps.com [jgtps.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Dibenzothiazepine | C13H9NS | CID 66579101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-1lambda~6~,2-Benzothiazole-1,1-dione | C7H5NO2S | CID 13086207 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Role of 1,5-Benzothiazepine-1,1-dione in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzothiazepine core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of drugs with diverse therapeutic applications. However, the oxidation of the sulfur atom to a 1,1-dione introduces significant changes in the molecule's physicochemical and pharmacological properties, opening new avenues for drug discovery. This guide provides an in-depth exploration of the 1,5-benzothiazepine-1,1-dione scaffold, from its synthesis and structure-activity relationships to its emerging biological targets and therapeutic potential.

The Strategic Advantage of the Sulfone Moiety: Impact on Physicochemical Properties and Drug-like Characteristics

The transformation of the sulfide in the 1,5-benzothiazepine ring to a sulfone (1,1-dione) is not a trivial modification. This oxidation profoundly alters the electronic and steric profile of the molecule, which in turn influences its drug-like properties. The sulfone group is a strong hydrogen bond acceptor, which can enhance interactions with biological targets and improve aqueous solubility. Furthermore, the increased polarity of the sulfone can modulate the pharmacokinetic profile of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME).

Synthetic Pathways to 1,5-Benzothiazepine-1,1-diones: A Two-Step Approach

The synthesis of 1,5-benzothiazepine-1,1-diones typically involves a two-step process: the initial construction of the 1,5-benzothiazepine core, followed by the oxidation of the sulfide to a sulfone.

Formation of the 1,5-Benzothiazepine Scaffold

The most common and versatile method for the synthesis of the 1,5-benzothiazepine nucleus is the condensation of a 2-aminothiophenol with a suitable three-carbon electrophile, such as an α,β-unsaturated ketone or ester.[1] This reaction proceeds via a Michael addition of the thiol to the β-position of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the seven-membered ring.

Experimental Protocol: General Synthesis of 2,4-Disubstituted-2,3-dihydro-1,5-benzothiazepines

-

Step 1: Synthesis of Chalcone Precursor: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol. A catalytic amount of a strong base, such as sodium hydroxide, is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting chalcone is then precipitated by pouring the reaction mixture into ice-cold water and recrystallized from a suitable solvent.

-

Step 2: Cyclization to form the 1,5-Benzothiazepine Core: The synthesized chalcone and an equimolar amount of 2-aminothiophenol are dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of an acid, such as glacial acetic acid or hydrochloric acid, is added, and the mixture is refluxed for several hours.[1] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the pure 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine.

Oxidation to the 1,1-Dione

The oxidation of the sulfide to the sulfone is a critical step and can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

Experimental Protocol: Oxidation of 1,5-Benzothiazepines to 1,5-Benzothiazepine-1,1-diones

-

Method: The 1,5-benzothiazepine derivative is dissolved in a suitable solvent, such as glacial acetic acid or a mixture of acetic acid and dichloromethane. A slight excess (2.2-2.5 equivalents) of an oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product is then isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 1,5-benzothiazepine-1,1-dione, which can be further purified by chromatography or recrystallization.

Caption: Synthetic workflow for 1,5-benzothiazepine-1,1-diones.

Biological Targets and Therapeutic Applications: A Focus on the Ileal Bile Acid Transporter

While the parent 1,5-benzothiazepine scaffold exhibits a broad range of biological activities, including cardiovascular, anticancer, and CNS effects, the 1,1-dione derivatives have shown a distinct and promising profile as inhibitors of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2]

The Role of IBAT in Cholesterol Homeostasis

IBAT is a protein primarily expressed in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the bloodstream.[1] These reabsorbed bile acids are then returned to the liver via the enterohepatic circulation. Inhibition of IBAT disrupts this process, leading to an increased excretion of bile acids in the feces. To compensate for this loss, the liver upregulates the synthesis of new bile acids from cholesterol, a process that consumes hepatic cholesterol and leads to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels.[3]

Caption: Mechanism of action of 1,5-benzothiazepine-1,1-dione as an IBAT inhibitor.

GW-577: A Case Study

A prominent example of a 1,5-benzothiazepine-1,1-dione derivative investigated as an IBAT inhibitor is GW-577 (also known as 264W94).[3] Studies have shown that this compound is a potent and selective inhibitor of IBAT, leading to a significant reduction in LDL cholesterol in preclinical models.[3] The 1,1-dione moiety is crucial for its activity, likely contributing to the necessary polarity and hydrogen bonding interactions within the IBAT binding site.

Structure-Activity Relationships (SAR)

While comprehensive SAR studies specifically on the 1,5-benzothiazepine-1,1-dione scaffold are still emerging, some key observations can be made from the available data on IBAT inhibitors.

| Position | Substitution | Impact on Activity | Reference |

| C2-Aryl Ring | Electron-withdrawing or electron-donating groups | Modulates potency and selectivity. Halogen substitutions have shown promise in other 1,5-benzothiazepine series for anticancer activity.[4] | [4] |

| C4-Aryl Ring | Varies; often a substituted phenyl ring | Crucial for interaction with the binding pocket. | [3] |

| N5-Substituent | Alkyl or functionalized alkyl chains | Can influence pharmacokinetic properties. | [3] |

| Benzene Ring | Substituents can affect overall lipophilicity and metabolic stability. | Can be modified to fine-tune the ADME profile. |

Future Directions and Therapeutic Potential

The 1,5-benzothiazepine-1,1-dione scaffold represents a promising area for future drug discovery efforts. Beyond IBAT inhibition for dyslipidemia, the unique properties conferred by the sulfone group could be exploited to target other enzymes and receptors. The demonstrated anticancer and antimicrobial activities of the parent 1,5-benzothiazepine scaffold suggest that the 1,1-dione derivatives may also possess activity in these areas, potentially with improved pharmacological profiles.[3][5] Further exploration of the chemical space around this core, coupled with detailed biological evaluation, is warranted to unlock its full therapeutic potential.

References

-

Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

-

Synthesis and Angiotensin converting Enzyme Inhibitory Activity of 1, 5-Benzothiazepine and 1, 5-Benzoxazepine Derivatives. II. J-Stage. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. Available at: [Link]

-

Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents. ElectronicsAndBooks. Available at: [Link]

-

1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. MDPI. Available at: [Link]

-

(PDF) Synthesis and preliminary evaluation of novel 1, 5-benzothiazepine derivatives as anti-lung cancer agents. ResearchGate. Available at: [Link]

-

Ileal bile acid transporter inhibition, CYP7A1 induction, and antilipemic action of 264W94. PubMed. Available at: [Link]

-

Structures of examples of the medicinally important 1,5-benzothiazepine derivatives. ResearchGate. Available at: [Link]

-

1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. Available at: [Link]

-

Structure–activity relationships of 1,5-dihydro-2H-benzo[b][6]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. PMC. Available at: [Link]

-

Ileal Bile Acid Transporter Inhibitors in Cholestasis: Potential for More Than Just Paediatrics?. PubMed. Available at: [Link]

-

1, 5-BENZOTHIAZEPINES. :: Journal of Global Trends in Pharmaceutical Sciences ::. Available at: [Link]

-

Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega. Available at: [Link]

-

Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH. PMC. Available at: [Link]

-

Ileal bile acid transporter inhibition as an anticholestatic therapeutic target in biliary atresia and other cholestatic disorders. PubMed. Available at: [Link]

-

An Improved Procedure for the Synthesis of 1,5-Benzothiazepines Using Ceric Ammonium Nitrate (CAN). ResearchGate. Available at: [Link]

-

Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH. PubMed. Available at: [Link]

-

Oxidation of 1,5-benzodiazepine oximes catalysed by peroxidases. Journal of the Serbian Chemical Society. Available at: [Link]

-

1,5-Benzothiazepine: Bioactivity and targets. Semantic Scholar. Available at: [Link]

-

Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters. Available at: [Link]

-

Structural features of 1,5-benzodiazepines and 1,5-benzothiazepines. ResearchGate. Available at: [Link]

-

Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PMC. Available at: [Link]

-

Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. Available at: [Link]

-

1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. Available at: [Link]

Sources

- 1. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ileal bile acid transporter inhibition, CYP7A1 induction, and antilipemic action of 264W94 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Binding Affinity Mechanisms of Tetrahydro-1,5-Benzothiazepine Ligands

This guide provides an in-depth technical analysis of the binding affinity mechanisms of tetrahydro-1,5-benzothiazepine (THBT) ligands. It is structured to serve researchers in medicinal chemistry and pharmacology, moving from structural fundamentals to specific molecular interactions and validated experimental protocols.

Executive Summary

The tetrahydro-1,5-benzothiazepine (THBT) scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,4-isosteres (e.g., benzodiazepines). While the 2,3-dihydro variants (e.g., Diltiazem) are clinically established as L-type calcium channel blockers, the 2,3,4,5-tetrahydro derivatives have emerged as potent modulators with distinct kinetic profiles and expanded target space, including mitochondrial exchangers (NCLX) and metalloenzymes like Tyrosinase.

The binding affinity of THBT ligands is primarily driven by the puckering of the seven-membered thiazepine ring , which positions the C2 and C4 substituents in a pseudo-equatorial orientation, facilitating hydrophobic interactions within deep protein pockets. This guide dissects these mechanisms, focusing on allosteric modulation of ion channels and mixed-type enzymatic inhibition.

Structural Biology & Pharmacophore Analysis

The core pharmacophore of THBT ligands is defined by the fusion of a benzene ring to a seven-membered thiazepine ring containing one nitrogen and one sulfur atom.

The "Butterfly" Conformation

Unlike planar heteroaromatics, the 1,5-benzothiazepine ring system adopts a non-planar, bent conformation often described as a "butterfly" or "boat-like" shape. This stereochemical feature is critical for binding affinity:

-